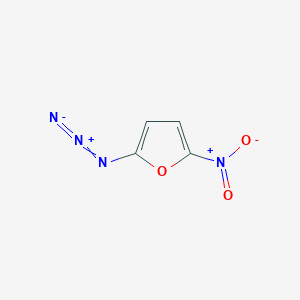![molecular formula C7H16NP B14395855 2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine CAS No. 89996-83-8](/img/structure/B14395855.png)
2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine is a chemical compound with the molecular formula C7H16NP. It is also known by its systematic name, 1-(Isopropylphosphino)-2-methyl-1-propanimine . This compound is characterized by the presence of a phosphanyl group attached to a propan-1-imine structure, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine typically involves the reaction of appropriate phosphine and imine precursors under controlled conditions. One common method involves the reaction of isopropylphosphine with 2-methylpropan-1-imine in the presence of a suitable catalyst . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the final product to ensure high purity and yield. Techniques like distillation and recrystallization are often employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: The phosphanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It finds applications in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine involves its interaction with molecular targets such as enzymes and proteins. The phosphanyl group can form strong bonds with metal ions, making it a useful ligand in catalysis. The imine group can participate in nucleophilic addition reactions, further expanding its utility in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Propanol, 2-methyl-: This compound shares a similar backbone but lacks the phosphanyl group.
2-Methyl-1-phenyl-propan-1-ol: Another similar compound with a phenyl group instead of a phosphanyl group.
Uniqueness
What sets 2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine apart is its unique combination of a phosphanyl and imine group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
89996-83-8 |
|---|---|
Fórmula molecular |
C7H16NP |
Peso molecular |
145.18 g/mol |
Nombre IUPAC |
2-methyl-1-propan-2-ylphosphanylpropan-1-imine |
InChI |
InChI=1S/C7H16NP/c1-5(2)7(8)9-6(3)4/h5-6,8-9H,1-4H3 |
Clave InChI |
PNAOUZCALBWUCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=N)PC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


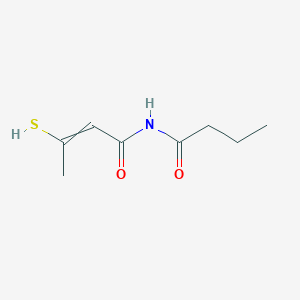
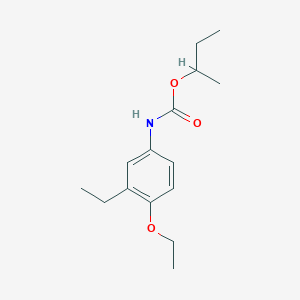
![N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide](/img/structure/B14395780.png)

![(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride](/img/structure/B14395784.png)
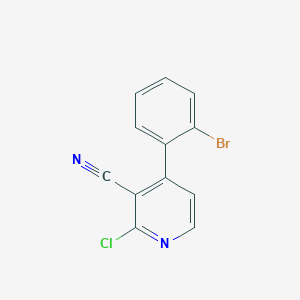
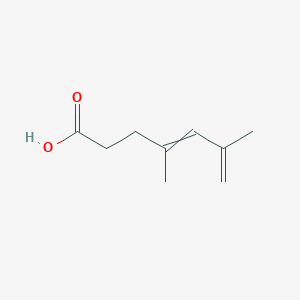

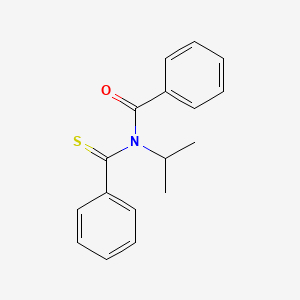
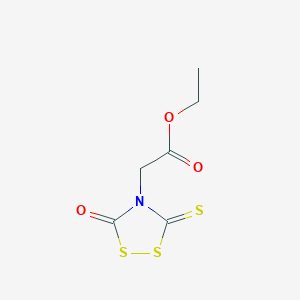
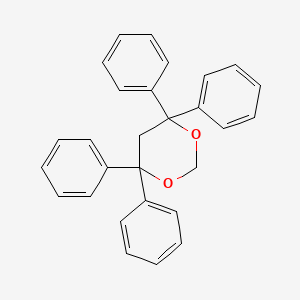

![Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate](/img/structure/B14395838.png)
